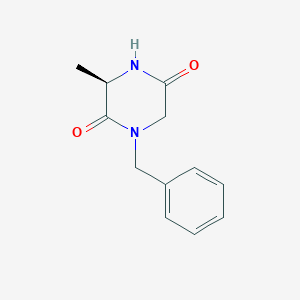
(3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-((R)-(-)-Mandelic acid ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester is a complex organic compound that combines the structural features of glutaric acid, mandelic acid, and tert-butyldimethylsilyl (TBDMS) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester typically involves multiple steps, starting with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected intermediate is then subjected to esterification reactions with ®-(-)-mandelic acid under acidic or basic conditions to form the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester is used as a building block for the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions at other sites on the molecule .
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its structural features make it a valuable intermediate in the development of enzyme inhibitors and other biologically active compounds .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The ester linkage and protected hydroxyl groups provide a scaffold for the development of drugs with improved pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of (3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester involves its interaction with specific molecular targets and pathways. The ester linkage and protected hydroxyl groups allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The TBDMS group provides stability and selectivity in these interactions .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid
- ®-(-)-Mandelic acid
- tert-ButyldiMethylsilyl chloride (TBDMS-Cl)
Uniqueness
The uniqueness of (3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester lies in its combination of structural features from glutaric acid, mandelic acid, and TBDMS groups.
Conclusion
(3R)-3-(tert-ButyldiMethylsilyloxy)glutaric acid -1-(®-(-)-Mandelic acid ester is a valuable compound in organic synthesis and medicinal chemistry. Its unique structural properties and potential applications make it an important intermediate in the development of new materials, pharmaceuticals, and specialty chemicals. Further research into its chemical reactions and mechanisms of action will continue to expand its utility in scientific and industrial applications.
Properties
CAS No. |
131466-61-0 |
|---|---|
Molecular Formula |
C19H28O7Si |
Molecular Weight |
396.50692 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
